(R)-(+)-Nbeta-BOC-D-HYDRAZINOPROLINE

Description

Significance of Conformationally Restricted Amino Acids in Drug Discovery and Development

A key strategy in modern drug design is the use of conformationally restricted amino acids to control the three-dimensional structure of peptides and small molecules. google.com By limiting the conformational flexibility of a molecule, researchers can lock it into a bioactive conformation, thereby enhancing its binding affinity to a biological target and often improving its metabolic stability. google.com This approach has been instrumental in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with superior pharmacological properties.

Stereochemical Considerations of D-Amino Acids in Peptide Design and Their Chirality-Dependent Effects on Biological Function

The stereochemistry of amino acids plays a pivotal role in their biological function. While L-amino acids are the exclusive building blocks of proteins in most living organisms, the incorporation of their mirror images, D-amino acids, into synthetic peptides can have profound effects. Peptides containing D-amino acids are often more resistant to enzymatic degradation, leading to a longer biological half-life. Furthermore, the specific placement of a D-amino acid can induce unique conformational changes in a peptide, altering its interaction with biological targets in a chirality-dependent manner. This strategy has been successfully employed to develop peptide-based therapeutics with enhanced stability and activity.

Overview of Hydrazino Acid Derivatives in Contemporary Chemical and Biological Research

Hydrazino acids, which feature a nitrogen-nitrogen single bond, represent a fascinating class of unnatural amino acids with unique chemical properties. The hydrazino group can act as a versatile chemical handle for various conjugation and modification reactions. researchgate.net In the context of peptide chemistry, the incorporation of hydrazino acids can introduce novel conformational features and hydrogen bonding patterns, influencing the secondary structure of peptides. nih.gov These derivatives have found applications in the development of novel peptidomimetics, foldamers, and as scaffolds for combinatorial chemistry.

Chemical Profile of (R)-(+)-N-beta-BOC-D-Hydrazinoproline

While detailed peer-reviewed literature specifically on (R)-(+)-N-beta-BOC-D-Hydrazinoproline is not extensively available in the public domain, its constituent parts and related compounds provide a strong basis for understanding its chemical nature and potential applications. The compound is a derivative of D-proline, a D-amino acid, and contains a hydrazino moiety protected with a tert-butoxycarbonyl (BOC) group.

| Property | Value |

| IUPAC Name | tert-butyl (2R)-2-(hydrazinylcarbonyl)pyrrolidine-1-carboxylate |

| Common Name | (R)-(+)-Nbeta-BOC-D-HYDRAZINOPROLINE |

| Molecular Formula | C10H19N3O3 |

| Chirality | The (R) designation at the alpha-carbon of the proline ring indicates its D-amino acid configuration. |

| Protecting Group | The N-beta position of the hydrazino group is protected by a tert-butoxycarbonyl (BOC) group. |

Synthesis and Chemical Reactivity

The synthesis of (R)-(+)-N-beta-BOC-D-Hydrazinoproline would likely start from the commercially available N-Boc-D-proline. A standard method for forming the hydrazide would involve the activation of the carboxylic acid of N-Boc-D-proline, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with hydrazine (B178648) hydrate. The BOC protecting group on the proline nitrogen is crucial for controlling the regioselectivity of the reaction and preventing unwanted side reactions.

The BOC group on the hydrazino moiety is a key feature, rendering the terminal nitrogen nucleophilic and available for further chemical transformations. This protecting group can be selectively removed under acidic conditions, a common strategy in peptide synthesis. The presence of the hydrazide functionality opens up a range of possibilities for chemical ligation and modification.

Potential Applications in Peptidomimetics and Drug Discovery

The structural features of (R)-(+)-N-beta-BOC-D-Hydrazinoproline make it a valuable building block for the synthesis of novel peptidomimetics and other bioactive molecules.

As a Scaffold for Peptidomimetic Design

The D-proline core of the molecule provides a rigid scaffold that can be used to induce specific turns in a peptide chain. The hydrazino group, once deprotected, can be acylated or reacted with other electrophiles to introduce diverse side chains, creating a library of novel proline analogues. This allows for the systematic exploration of structure-activity relationships in the design of new drug candidates.

In the Synthesis of Bioactive Compounds

The hydrazide functionality is a versatile precursor for the synthesis of various heterocyclic compounds known to possess a wide range of biological activities. By using (R)-(+)-N-beta-BOC-D-Hydrazinoproline as a starting material, medicinal chemists can access novel chemical entities with potential therapeutic applications.

Spectroscopic and Analytical Characterization

| Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic signals for the protons of the proline ring, the BOC protecting group, and the hydrazide protons. ¹³C NMR would provide information on the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide, carbamate, and hydrazide functional groups. |

| Mass Spectrometry (MS) | Mass spectrometry would be used to confirm the molecular weight of the compound and could provide fragmentation patterns useful for structural elucidation. |

(R)-(+)-N-beta-BOC-D-Hydrazinoproline represents a fascinating and potentially valuable building block for the fields of chemical biology and medicinal chemistry. Its unique combination of a conformationally constrained D-proline scaffold and a versatile hydrazino functional group offers exciting opportunities for the design and synthesis of novel peptidomimetics and bioactive molecules. While further research is needed to fully explore its synthetic utility and biological properties, the foundational knowledge of its constituent parts suggests a promising future for this intriguing compound.

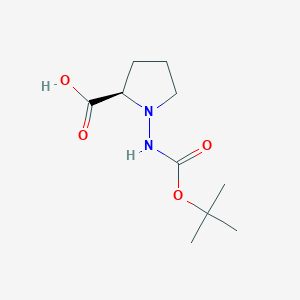

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O4 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14)/t7-/m1/s1 |

InChI Key |

PBLCAESKICYLIR-SSDOTTSWSA-N |

SMILES |

CC(C)(C)OC(=O)NN1CCCC1C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)NN1CCC[C@@H]1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NN1CCCC1C(=O)O |

Origin of Product |

United States |

Conformational Analysis and Structural Impact of D Hydrazinoproline Residues Within Peptidic Frameworks

Theoretical and Experimental Approaches to Peptide Conformational Analysis, Including NMR Spectroscopy and Computational Modeling

The determination of peptide conformation in solution is a complex task due to the inherent flexibility of the peptide backbone and side chains. A combination of experimental and theoretical methods is typically employed to gain a comprehensive understanding of the conformational landscape of a peptide. acs.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful experimental technique for elucidating the three-dimensional structure and dynamics of peptides in solution. acs.orgfrontiersin.org Various NMR parameters provide crucial conformational information:

Nuclear Overhauser Effect (NOE): The observation of NOEs between specific protons provides information about their spatial proximity (typically < 5 Å), which is essential for determining the peptide's fold.

Coupling Constants (J-values): Three-bond coupling constants, such as ³J(HN,Hα), are related to the dihedral angle φ through the Karplus equation, providing information about the peptide backbone conformation.

Chemical Shifts: The chemical shifts of backbone and side-chain atoms are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.

Temperature Coefficients: The temperature dependence of amide proton chemical shifts can help identify intramolecularly hydrogen-bonded protons, which are characteristic of stable secondary structures like helices and turns.

Computational Modeling complements experimental data by providing detailed energetic and structural insights into peptide conformations. researchgate.net Common computational approaches include:

Molecular Mechanics (MM): This method uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. It is used for energy minimization and molecular dynamics simulations.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational flexibility and identifying preferred conformations.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate properties like energies and NMR parameters for different conformers. rsc.org

These theoretical and experimental approaches are often used in an iterative manner. For instance, distance and dihedral angle restraints derived from NMR data can be used to guide and validate computational models, leading to a more accurate and detailed understanding of the peptide's conformational preferences in solution. frontiersin.org

Influence of Proline Analogues on Peptide Secondary Structures and Foldamers

Proline and its analogues are unique among amino acids due to their cyclic side chain, which imposes significant conformational restrictions on the peptide backbone. nih.govnih.gov This makes them valuable tools for stabilizing specific secondary structures.

β-Turn Inducing Properties and Type II' β-Turn Backbone Conformations

β-turns are secondary structure motifs that cause a reversal in the direction of the polypeptide chain. nih.gov They are crucial for the folding of proteins and peptides. Proline and its D-enantiomers are potent inducers of β-turns. researchgate.net

Specifically, a D-proline residue at the i+1 position of a four-residue turn strongly promotes the formation of a Type II' β-turn . core.ac.uk This is due to the fixed φ dihedral angle of approximately +60° for D-proline, which is characteristic of the i+1 position in a Type II' turn. The incorporation of a D-proline analogue like D-hydrazinoproline is therefore expected to be a powerful strategy for stabilizing this type of turn structure in a peptide.

| Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) | Key Residue at i+1 |

| Type I | -60° | -30° | -90° | 0° | L-Pro |

| Type II | -60° | 120° | 80° | 0° | Gly |

| Type I' | 60° | 30° | 90° | 0° | |

| Type II' | 60° | -120° | -80° | 0° | D-Pro |

Table 1: Dihedral angles for common β-turn types and the key residue often found at the i+1 position. The D-configuration of D-hydrazinoproline would favor a Type II' β-turn.

Polyproline Helical Conformations (PPI and PPII) and Their Mimicry

Peptides rich in proline can adopt two distinct helical conformations: the right-handed polyproline I (PPI) helix, which contains all cis amide bonds, and the more extended, left-handed polyproline II (PPII) helix, with all trans amide bonds. nih.govbiorxiv.org The PPII helix is a prevalent structure in many biologically important protein-protein interactions. nih.gov

Proline analogues can be used to mimic and stabilize these helical structures. mdpi.com The conformational preferences of the pyrrolidine (B122466) ring and the stereoelectronic effects of substituents play a crucial role in determining the cis/trans isomerism of the preceding peptide bond and, consequently, the helical conformation. While specific data for D-hydrazinoproline is not available, the introduction of a hydrazino group could potentially influence the PPI/PPII equilibrium.

| Helix Type | Handedness | Peptide Bond | Dihedral Angles (φ, ψ) | Rise per Residue |

| PPI | Right-handed | cis | (-75°, +160°) | ~1.9 Å |

| PPII | Left-handed | trans | (-75°, +145°) | ~3.1 Å |

Table 2: Properties of Polyproline Helices (PPI and PPII).

Impact on α-Helical and 3₁₀-Helical Structures in Peptides

Proline is generally considered a "helix breaker" because its cyclic structure prevents it from adopting the φ dihedral angle required for an α-helix and because it lacks an amide proton for hydrogen bonding. researchgate.net However, proline and its analogues can be found at the N-terminus of α-helices, where they can act as helix initiators.

The 3₁₀-helix is a tighter, less common helical structure characterized by i→i+3 hydrogen bonds. nih.govresearchgate.net Some proline analogues can induce or stabilize 3₁₀-helical conformations. explorationpub.comexplorationpub.com The conformational effects of D-hydrazinoproline on these helical structures are not documented, but the introduction of an additional hydrogen bond donor and acceptor in the hydrazino moiety could potentially lead to novel interactions that might influence the stability of these helices. The D-configuration would likely have a disruptive effect on right-handed α-helices. nih.gov

Conformational Restriction Imparted by the Pyrrolidine Ring and the Hydrazino Moiety in (R)-(+)-Nβ-BOC-D-Hydrazinoproline

The conformational rigidity of (R)-(+)-Nβ-BOC-D-hydrazinoproline arises from two key structural features: the pyrrolidine ring and the Nβ-BOC-protected hydrazino group.

The pyrrolidine ring of proline restricts the backbone dihedral angle φ to a narrow range of values (typically -60° to -75° for L-proline and +60° to +75° for D-proline). nih.gov This significantly reduces the conformational freedom of the peptide chain. The ring itself exists in two major puckered conformations, Cγ-endo (down pucker) and Cγ-exo (up pucker), which are in equilibrium. The position of this equilibrium is influenced by substituents on the ring. nih.gov

The hydrazino moiety introduces an N-N bond into the peptide backbone, creating a hydrazide bond. This has several conformational consequences:

E/Z Isomerism: The hydrazide bond can exist as E and Z isomers, leading to multiple conformations in solution, which can be observed by NMR. acs.org

Hydrazino Turn: The additional Nα-H group can act as a hydrogen bond donor, leading to the formation of a stable, bifurcated 8-membered hydrogen-bonded ring known as a "hydrazino turn". acs.org This further orders the local peptide structure.

Stereoelectronic Effects of D-Hydrazinoproline on Overall Peptide Conformation and Stability

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, are critical in understanding the conformational preferences of proline analogues. nih.gov

In the case of D-hydrazinoproline, the following stereoelectronic effects are likely to be important:

The Gauche Effect: The presence of adjacent nitrogen atoms with lone pairs in the hydrazino moiety will lead to repulsive interactions between these lone pairs. The molecule will tend to adopt a conformation that minimizes this repulsion, which will influence the N-N bond torsion angle.

Hyperconjugation: Interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals (σ) of adjacent bonds can stabilize certain conformations. For example, an n→σ interaction between a nitrogen lone pair and the antibonding orbital of a C-C or C-N bond can influence bond lengths and angles. figshare.comrsc.org

Inductive Effects: The electronegative nitrogen atoms of the hydrazino group will have an inductive electron-withdrawing effect on the surrounding atoms, which can alter the polarity of the peptide backbone and influence its interactions with the solvent and other parts of the peptide.

Advanced Computational Studies in Conformational Analysis of Hydrazinoproline-Containing Systems

The integration of non-natural amino acids, such as hydrazinoproline, into peptidic frameworks presents a significant challenge for predictive computational modeling due to the need for accurate force field parameters and robust conformational sampling methods. Advanced computational studies, leveraging quantum mechanics (QM), molecular dynamics (MD) simulations, and hybrid QM/MM methods, are crucial for elucidating the structural and energetic consequences of incorporating these residues. Such studies provide atomic-level insights into how hydrazinoproline substitution influences peptide backbone conformation, stability, and potential biological activity.

Detailed research findings from computational analyses of related aza-amino acids, particularly aza-proline, offer valuable transferable insights into the conformational behavior of hydrazinoproline residues. Density Functional Theory (DFT) calculations have been instrumental in understanding the intrinsic conformational preferences of these modified proline rings. For instance, DFT studies on aza-proline-containing model systems have shown that the aza-proline residue can effectively mimic the stereochemistry of natural L-proline. rsc.org In a collagen model peptide, DFT calculations revealed that the L-configuration of aza-proline is energetically favored by approximately 4 kcal/mol over the D-configuration, a factor that facilitates stable triple helical assembly. nih.gov This energetic preference is critical for designing peptides where a specific stereochemistry is desired.

Molecular dynamics simulations provide a means to explore the dynamic conformational landscape of peptides containing these non-natural residues. nih.gov However, the accuracy of MD simulations is highly dependent on the quality of the underlying force field. The development of force field parameters for non-standard amino acids is a complex process that involves fitting parameters to high-level QM data. nih.govfrontiersin.org Efforts to extend widely used force fields like CHARMM and AMBER to include a vast library of non-standard amino acids are ongoing and essential for the reliable simulation of peptides containing residues like D-hydrazinoproline. nih.govnih.govbyu.edu These parameterization efforts focus on accurately reproducing QM-calculated geometries, interaction energies, and rotational energy profiles. frontiersin.org

Hybrid QM/MM methods, which treat the non-natural residue with a higher level of theory (QM) and the rest of the peptide and solvent with a more computationally efficient method (MM), offer a balanced approach for studying these systems. This methodology is particularly useful for investigating chemical processes or regions where electron distribution is critical, such as the pyramidalization at the nitrogen atom in the hydrazino-azaproline ring. researchgate.net

The conformational impact of incorporating aza-proline, a close analogue of hydrazinoproline, has been studied in detail. X-ray crystallography and computational analysis of a collagen peptide containing aza-proline demonstrated that it can act as a near-perfect mimic of proline. nih.gov The study highlighted the stereodynamic nature of the nitrogen atom, which can adopt a pyramidalized geometry closely resembling the tetrahedral Cα of proline. nih.gov

The following interactive tables summarize key findings from computational studies on aza-proline, which serve as a proxy for understanding the conformational behavior of hydrazinoproline residues.

Table 1: Energetic Preference of Aza-Proline Conformations from DFT Calculations

| Model System | Computational Method | Finding | Energy Difference (kcal/mol) | Reference |

| Ac-azPro-Hyp-OMe | DFT | L-configuration energetically favored over D-configuration | ~4 | nih.gov |

| azPro-Hyp-Gly fragment | DFT | Close conformational match to crystal structure | N/A | nih.gov |

Table 2: Structural Parameters of Aza-Proline from Crystallography and Computational Models

| Parameter | Method | Value | Comparison to Proline | Reference |

| N-atom pyramidalization distance (d) | X-ray Crystallography | 0.53 ± 0.02 Å | Mimics tetrahedral Cα | nih.gov |

| RMSD (azPro-CMP vs Pro-CMP) | Superposition of crystal structures | 0.36 Å | Close structural mimicry | nih.gov |

| Inversion barrier (L-3 to D-3) | DFT | ~1 kcal/mol | Indicates conformational flexibility | nih.gov |

These advanced computational approaches are indispensable for the rational design of peptidomimetics containing D-hydrazinoproline. By providing a detailed understanding of the conformational constraints and preferences imposed by this non-natural residue, these studies guide the synthesis of novel peptides with tailored three-dimensional structures and potentially enhanced biological functions.

Structure Activity Relationship Sar Studies of R + Nβ Boc D Hydrazinoproline Containing Compounds

General Principles and Methodologies for SAR Elucidation in Drug Discovery

Structure-Activity Relationship (SAR) analysis is a fundamental concept in the field of drug discovery that investigates the link between the chemical structure of a compound and its resulting biological activity. nih.govdntb.gov.ua The core principle is that the three-dimensional structure of a molecule, including its shape, size, and the distribution of its functional groups, dictates how it will interact with a biological target, such as a receptor or enzyme. core.ac.uk By systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its efficacy, scientists can deduce which molecular features are crucial for its desired therapeutic effect. dntb.gov.uanih.gov

The process of elucidating SAR involves several key methodologies. A primary approach is the synthesis and biological testing of a series of analogs of a hit or lead compound. frontiersin.org Medicinal chemists make systematic modifications, such as altering functional groups, changing the size or shape of the molecular backbone, or introducing or removing chiral centers. nih.gov The biological activity of each new analog is then measured through in vitro assays, which can assess target binding affinity, enzymatic inhibition, or cellular responses. frontiersin.org

Computational tools have become indispensable in modern SAR studies. nih.gov Techniques like molecular modeling and docking simulations allow researchers to visualize and predict how a ligand might bind to its target receptor on a molecular level. nih.gov This structure-based drug design (SBDD) approach helps in rationalizing observed SAR and guiding the design of new, potentially more potent compounds. When the 3D structure of the target is unknown, ligand-based methods such as pharmacophore modeling are employed. A pharmacophore represents the essential 3D arrangement of steric and electronic features that a molecule must possess to be active at a specific biological target. nih.gov

Another powerful methodology is the development of Quantitative Structure-Activity Relationship (QSAR) models, which will be discussed in more detail in a later section. These mathematical models correlate the physicochemical properties of a series of compounds with their biological activities, providing a predictive tool for the design of new molecules with enhanced properties. nih.govnih.gov

Impact of D-Hydrazinoproline on Ligand Binding Affinity and Receptor Interactions

Following extensive literature reviews, no specific public domain data could be found detailing the direct impact of the D-hydrazinoproline scaffold on ligand binding affinity or specific receptor interactions for compounds derived from (R)-(+)-Nβ-BOC-D-Hydrazinoproline. The following discussion is based on general principles of related chemical structures.

The incorporation of a constrained scaffold like the pyrrolidine (B122466) ring, a key feature of D-hydrazinoproline, is a common strategy in drug design to enhance binding affinity. nih.govresearchgate.net Constrained analogs, by reducing the number of available conformations, can pre-organize a ligand into its bioactive conformation, which is the specific shape it must adopt to bind effectively to its receptor. nih.gov This pre-organization can lead to a more favorable entropic contribution to the free energy of binding, as less conformational freedom is lost upon binding. The pyrrolidine ring itself is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to explore three-dimensional space effectively. nih.govfrontiersin.org

The stereochemistry of the pyrrolidine ring is critical. Different stereoisomers can lead to vastly different biological profiles because biological targets like proteins are chiral and will interact differently with enantiomers. nih.gov The spatial orientation of substituents on the ring determines the precise fit within a receptor's binding pocket.

The hydrazino group introduces additional chemical properties. Hydrazines and their derivatives, hydrazones, are known to participate in various biological activities and can act as versatile linkers or pharmacophoric elements. nih.govmdpi.com The nitrogen atoms of the hydrazino group can act as hydrogen bond donors and acceptors, which are crucial interactions for anchoring a ligand to its receptor. nih.gov The presence of this group can significantly influence the electronic and steric profile of the molecule, thereby affecting its binding characteristics.

Modulation of Biological Activity through Stereochemical and Substituent Modifications of the Hydrazinoproline Scaffold

No specific experimental data on the modulation of biological activity through modifications of the (R)-(+)-Nβ-BOC-D-Hydrazinoproline scaffold is available in the public scientific literature. The principles described are based on studies of related constrained proline analogs and other heterocyclic scaffolds.

The biological activity of compounds containing a hydrazinoproline scaffold would be highly sensitive to both stereochemical changes and the nature of substituents on the ring.

Substituent Modifications: The biological activity could be fine-tuned by modifying the substituents attached to the hydrazinoproline core. Key positions for modification would include:

The Hydrazino Group: The BOC (tert-Butyloxycarbonyl) protecting group on the β-nitrogen is a bulky, lipophilic group. Its removal or replacement with other substituents (e.g., small alkyl groups, aromatic rings, or other protecting groups) would drastically alter the steric and electronic properties. Acylation or alkylation at this position could be used to explore interactions in different regions of a binding pocket.

The Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a key attachment point for extending the molecular structure. Different substituents here would project into different vectors of space, allowing for the targeting of various sub-pockets within a receptor.

The Carboxylic Acid: The carboxylic acid group is a classic interaction point, often forming salt bridges or strong hydrogen bonds with basic residues (like lysine (B10760008) or arginine) in a receptor. Esterification or amidation of this group would neutralize the charge and change its hydrogen bonding capability, which can be used to probe the requirements of the binding site.

A hypothetical SAR exploration is presented in the table below, based on general medicinal chemistry principles for proline-like scaffolds.

Table 1: Hypothetical SAR for Hydrazinoproline Derivatives

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Replacement of D-proline with L-proline | Invert stereochemistry at key carbons | Likely significant loss of activity due to mismatched chirality with the target. |

| Removal of Nβ-BOC group | Expose a free amine, increasing polarity and H-bonding potential | Activity could increase or decrease depending on whether the pocket tolerates a polar group or requires the bulky BOC for occupancy. |

| Substitution on the pyrrolidine ring (e.g., at C4) | Probe for additional binding pockets and influence ring pucker | Introduction of small hydrophobic groups could increase affinity through van der Waals interactions if a hydrophobic pocket exists. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Hydrazinoproline-Derived Compounds

There are no published QSAR models specifically developed for hydrazinoproline-derived compounds. The following outlines the general methodology that would be applied.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.govmdpi.com A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a powerful tool to understand the SAR of hydrazinoproline derivatives and to design more potent analogs. nih.gov

The development of a QSAR model for this class of compounds would involve the following steps:

Data Set Preparation: A dataset of hydrazinoproline analogs with their corresponding measured biological activities (e.g., IC₅₀ or Kᵢ values) would be required. This set would be divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset would be generated and optimized to their lowest energy conformation. A crucial and challenging step is to align the molecules based on a common structural feature, such as the hydrazinoproline scaffold. nih.gov

Descriptor Calculation: For each aligned molecule, various physicochemical descriptors would be calculated. In CoMFA, these are steric and electrostatic fields, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors. nih.govmdpi.com

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation that correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov The resulting model's robustness and predictive ability are assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) for the test set.

Contour Map Analysis: The results of a 3D-QSAR analysis are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are predicted to either increase or decrease biological activity. For example, a green contour in a CoMFA steric map might indicate that adding a bulky group in that region would be favorable for activity, while a yellow contour would suggest steric hindrance.

Such a model, once validated, would serve as a valuable predictive tool to prioritize the synthesis of new hydrazinoproline derivatives with a higher probability of success, thereby accelerating the drug discovery process.

Applications in Advanced Peptide and Peptidomimetic Design

(R)-(+)-Nβ-BOC-D-Hydrazinoproline as a Proline Mimetic and Bioisostere in Rational Drug Design

In the field of rational drug design, the concepts of mimetics and bioisosterism are fundamental to optimizing lead compounds. nih.govdrughunter.com Bioisosteres are functional groups or molecules that possess similar chemical and physical properties, allowing them to produce broadly similar biological effects. drughunter.comu-tokyo.ac.jp This strategy is widely used to enhance a molecule's physicochemical properties, improve potency and selectivity, alter metabolic pathways, and reduce toxicity. drughunter.comresearchgate.net

(R)-(+)-Nβ-BOC-D-Hydrazinoproline serves as a proline mimetic and a bioisostere. Proline's rigid five-membered ring imparts significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets. D-Hydrazinoproline emulates this structural role while introducing novel chemical properties. The incorporation of a hydrazino group—specifically, an additional nitrogen atom within the peptide backbone—alters the local electronic environment and hydrogen-bonding capabilities. nih.gov This modification can lead to significant changes in the peptide's conformational preferences, electrostatic properties, and binding interactions with its biological target. nih.gov

The thoughtful deployment of a bioisostere like D-hydrazinoproline provides an opportunity to probe the effects of steric size, electronic properties, polarity, and pKa on a biological response. nih.gov By replacing a standard proline residue with D-hydrazinoproline, medicinal chemists can systematically modify a peptide's architecture to improve its drug-like properties, a critical step in the design of more effective peptidomimetic therapeutics. nih.govbenthamscience.com

Design of Conformationally Constrained Peptidomimetics Incorporating D-Hydrazinoproline for Enhanced Stability and Bioactivity

A primary challenge in peptide-based drug development is the inherent flexibility of the peptide chain, which often leads to poor binding affinity and low metabolic stability. nih.gov Imposing conformational constraints on the peptide backbone is a proven strategy to overcome these limitations. nih.govnih.gov The incorporation of D-hydrazinoproline is a powerful method for achieving such conformational rigidity.

The introduction of an α-hydrazino acid into a peptide sequence adds a nitrogen atom to the backbone, which restructures the internal hydrogen-bonding network and induces the formation of stable, well-defined structural motifs. nih.gov Specifically, α-hydrazino acids are known to dictate the folding of peptides into specific secondary structures, such as pseudo-γ-turns. acs.orgnih.gov Peptides containing Nα-substituted α-hydrazino acids have been shown to form highly stable, eight-membered hydrogen-bonded pseudocycles. nih.gov

Table 1: Comparative Properties of Standard Peptides vs. D-Hydrazinoproline Peptidomimetics

| Feature | Standard Peptides | D-Hydrazinoproline-Containing Peptidomimetics |

|---|---|---|

| Conformational Flexibility | High, often exist as an ensemble of structures in solution. nih.gov | Low, constrained into specific turn-like conformations (e.g., pseudo-γ-turns). nih.govacs.orgnih.gov |

| Binding Affinity | Often lower due to a significant entropic penalty upon binding. nih.gov | Potentially higher due to conformational pre-organization. nih.gov |

| Metabolic Stability | Susceptible to degradation by proteases. nih.gov | Enhanced resistance to proteolytic cleavage due to non-natural backbone. nih.gov |

| Structural Motifs | Standard secondary structures (helices, sheets). | Unique motifs like hydrazino-turns and stable pseudocycles. nih.gov |

| Bioactivity | Can be limited by poor stability and affinity. | Often enhanced due to improved stability and target binding. nih.govnih.gov |

Ribosomal Incorporation of Hydrazino Acids, Including D-Hydrazinoproline, into Non-Canonical Polypeptide Chains

The development of systems for the ribosomal synthesis of non-canonical polypeptides has revolutionized the creation of peptide-based drugs and research tools. nih.govbiorxiv.org Groundbreaking research has demonstrated that α-hydrazino acids, including D-hydrazinoproline (d-NNPro), can be successfully incorporated into nascent peptide chains during in vitro translation. acs.orgnih.gov

Because α-hydrazino acids are analogs of β-amino acids, their efficient ribosomal incorporation presents a challenge. acs.org This has been overcome through the use of an engineered tRNA/EF-P system, specifically the tRNAPro1E2/EF-P system, which enhances the incorporation of difficult-to-translate monomers. acs.org Using this system, researchers have achieved not only single but also multiple and consecutive incorporations of D-hydrazinoproline into various model peptides. nih.gov In a remarkable demonstration of the system's efficiency, as many as ten D-hydrazinoproline residues were consecutively incorporated into a single polypeptide chain. acs.org

This methodology enables the ribosomal synthesis of large and diverse libraries of peptides containing α-hydrazino acids. acs.org Such libraries are readily applicable to high-throughput screening platforms like the Random nonstandard Peptides Integrated Discovery (RaPID) system, paving the way for the rapid discovery of bioactive "foldamer" peptides with novel therapeutic or diagnostic functions. acs.orgbiorxiv.org

Development of Inhibitors and Modulators Targeting Protein-Protein and Protein-RNA Interactions Using D-Hydrazinoproline Scaffolds

Protein-protein interactions (PPIs) and protein-RNA interactions (PRIs) are fundamental to countless cellular processes, and their dysregulation is linked to numerous diseases. nih.govresearchgate.net However, these interactions often occur over large, flat interfaces, making them notoriously difficult to target with traditional small-molecule drugs. researchgate.net Peptidomimetics, which can mimic larger binding epitopes like α-helices, are increasingly viewed as promising therapeutic modulators for these targets. nih.govresearchgate.net

D-hydrazinoproline-containing scaffolds are particularly well-suited for this purpose. The conformational constraints and altered hydrogen-bonding patterns induced by the hydrazino acid can be used to structurally organize a peptide into a stable conformation that mimics the key binding elements of a natural protein ligand. nih.gov For example, the insertion of an α-hydrazino acid can be used to stabilize a peptide in a turn-like conformation, positioning critical side chains for optimal interaction with a protein target. nih.gov This approach has been explored as a means of structurally organizing potential inhibitors of PPIs. nih.gov

Similarly, the development of small-molecule modulators for PRIs is an emerging field with significant therapeutic potential. nih.govnih.gov The ability to generate vast libraries of conformationally defined peptidomimetics through the ribosomal incorporation of D-hydrazinoproline offers a powerful platform for screening and identifying novel modulators of both PPIs and PRIs. acs.org

Table 2: Examples of Protein-Protein Interactions as Potential Targets for D-Hydrazinoproline-Based Inhibitors

| PPI Target | Associated Disease Area | Rationale for Targeting |

|---|---|---|

| p53-MDM2 | Cancer | Inhibition restores the tumor-suppressor function of p53. nih.gov |

| Bcl-2 family proteins | Cancer | Inhibition promotes apoptosis in cancer cells. |

| CD2-CD58 | Autoimmune Disorders | Blocking this interaction can modulate T-cell activation. nih.gov |

| HIV-1 Gag protein | HIV/AIDS | Inhibition can disrupt viral capsid assembly. emory.edu |

| PD-1/PD-L1 | Cancer | Blocking this immune checkpoint restores anti-tumor immunity. nih.gov |

Strategic Utilization of D-Hydrazinoproline in the Synthesis and Design of Macrocyclic Peptide Scaffolds

Macrocyclic peptides are a highly attractive class of therapeutic agents that bridge the gap between small molecules and large biologics. emory.edubiochempeg.com Their cyclic structure provides conformational rigidity, leading to high target affinity, enhanced metabolic stability, and improved cell permeability compared to their linear counterparts. biochempeg.comfrontiersin.org

D-hydrazinoproline is a valuable tool in the design and synthesis of these complex scaffolds. The defined turn structures induced by hydrazino acids can serve as nucleation points for macrocyclization, pre-organizing the linear peptide precursor into a conformation that is favorable for efficient ring closure. researchgate.net This can significantly improve the yields of the cyclization reaction, a step that is often a bottleneck in the synthesis of macrocyclic peptides. nih.gov

Furthermore, the ability to incorporate D-hydrazinoproline into peptides via ribosomal translation extends to macrocyclic scaffolds. nih.gov This allows for the creation of large, genetically encoded libraries of macrocyclic peptides containing this non-canonical amino acid, which can then be screened for novel biological activities. acs.orgnih.gov Chemical methods, such as those relying on the reaction between a C-terminal peptide hydrazide and an electrophile, also provide a route to macrocycles containing this unique building block. frontiersin.org

Contributions of D-Hydrazinoproline to Novel Chemical Biology Probes and Tools for Mechanistic Studies

Chemical probes are indispensable small-molecule tools used to interrogate complex biological processes and validate new drug targets. nih.govyoutube.com The hydrazine (B178648) functional group is itself a versatile chemical warhead that can be used in probe design due to its electron-rich nature and ability to react with a variety of biological targets, including enzyme cofactors. biorxiv.org

By incorporating D-hydrazinoproline into a peptide sequence, a reactive hydrazine handle can be placed with high precision at a specific location within the molecule. This peptide can then be further functionalized with reporter tags, such as fluorophores or biotin (B1667282), to create highly specific chemical probes. youtube.com The ability to synthesize these probes through ribosomal synthesis allows for the precise placement of the D-hydrazinoproline unit, enabling detailed mechanistic studies. acs.orgnih.gov

These D-hydrazinoproline-based probes can be designed for a wide range of applications. They can be used as activity-based probes to profile enzyme function, as photo-crosslinkers to identify binding partners in complex biological systems, or as tools to map the interfaces of protein-protein and protein-RNA interactions. biorxiv.orgnih.gov The development of such probes is essential for elucidating biological mechanisms and discovering new therapeutic targets. youtube.com

Table 3: Potential Applications of D-Hydrazinoproline in Chemical Biology Probes

| Probe Type | Design Principle | Potential Application |

|---|---|---|

| Activity-Based Probe | D-hydrazinoproline within a recognition sequence, plus a reporter tag. | Covalently label the active site of a target enzyme to study its function and inhibition. biorxiv.org |

| Affinity-Based Probe | Peptide with high affinity for a target, incorporating D-hydrazinoproline and a biotin tag. | Isolate and identify binding partners of a protein of interest from cell lysates. youtube.com |

| Photo-Crosslinking Probe | D-hydrazinoproline-containing peptide functionalized with a photo-activatable group. | Covalently trap and identify transient or weak protein-protein or protein-RNA interactions. |

| Imaging Probe | Peptide probe containing D-hydrazinoproline and a fluorophore. | Visualize the localization and dynamics of a target protein or biological process in living cells. nih.gov |

| E3 Ligase Recruiter | D-hydrazinoproline peptide that binds an E3 ligase, used in PROTAC development. | Recruit an E3 ligase to a target protein to induce its degradation for therapeutic purposes. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Synthetic Methodologies for Hydrazinoproline Derivatives

The synthesis of substituted proline analogues with high stereochemical purity is a persistent challenge in organic chemistry. While methods exist for creating various proline derivatives, the development of novel, efficient, and highly stereoselective synthetic routes specifically for hydrazinoproline derivatives is a critical future objective. Current research on proline analogue synthesis provides a foundation, but new strategies are needed to accommodate the unique reactivity of the hydrazino moiety.

Future research will likely focus on several key areas:

Asymmetric Catalysis: The development of novel chiral catalysts is paramount. While proline itself can act as an organocatalyst, the synthesis of its hydrazino-derivatives requires external catalytic systems. nih.gov Future exploration could involve screening new transition metal catalysts, such as those based on rhodium or palladium, which have shown success in the asymmetric synthesis of related compounds like α-aryl α-hydrazino esters and N-Boc-(R)-silaproline. technologynetworks.comnih.gov The design of ligands that can effectively control the stereochemistry at multiple centers in a single step will be a significant advance.

Enzymatic and Chemo-enzymatic Strategies: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of engineered enzymes could provide direct pathways to specific hydrazinoproline stereoisomers, minimizing the need for complex protecting group strategies and purification steps.

Novel Cyclization Strategies: Many syntheses of proline analogues rely on the cyclization of a linear precursor. nih.gov Future methodologies could explore innovative intramolecular cyclization reactions, such as amino-zinc-ene-enolate cyclizations or radical cyclizations, adapted for precursors containing a protected hydrazine (B178648). arizona.edu Developing 1,3-dipolar cycloaddition reactions with novel azomethine ylides could also yield highly functionalized and stereochemically complex proline derivatives. acs.org

A comparative look at existing and potential catalytic systems highlights the path forward:

| Catalyst System | Application in Proline Analogue Synthesis | Potential for Hydrazinoproline Synthesis |

| Palladium(II)/Pyridine-Hydrazone Ligands | Asymmetric 1,2-addition of aryl boronic acids to glyoxylate-derived hydrazones. technologynetworks.comfrontiersin.org | High potential for synthesizing α-aryl-α-hydrazinoproline derivatives with excellent enantioselectivity. |

| Rhodium/(S, R)-PTAD Ligands | Asymmetric C–H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. nih.gov | Could be adapted for direct, stereoselective functionalization of a pre-formed hydrazinoproline ring. |

| Copper(I)/Organic Base | Catalyzed cascade reactions of allenynes and tosylazide to form functionalized prolines. acs.org | Offers a route to complex, poly-substituted hydrazinoproline scaffolds through multi-component reactions. |

| L-proline Functionalized Nanocatalysts | Stereoselective synthesis of spirocyclic pyrrolidines. nih.govmdpi.com | Development of hydrazinoproline-functionalized nanocatalysts could enable novel, reusable catalytic systems. |

The ultimate goal is to create a synthetic "toolbox" that allows chemists to readily access a wide diversity of hydrazinoproline derivatives with complete control over their three-dimensional structure.

Advanced Computational Design and De Novo Engineering of Hydrazinoproline-Based Molecules for Targeted Applications

Computational chemistry provides powerful tools to predict and analyze molecular behavior, accelerating the design of new drugs. For (R)-(+)-Nβ-BOC-D-Hydrazinoproline, these methods are essential for harnessing its unique conformational constraints to design highly specific and potent therapeutic agents.

De Novo Peptide and Peptidomimetic Design: De novo design algorithms, which build molecules from scratch based on physical principles, can be used to create novel peptides incorporating hydrazinoproline. nih.gov The constrained nature of the hydrazinoproline ring can be used to stabilize specific secondary structures like β-turns or helical motifs, which are often crucial for biological activity. nih.gov Computational platforms like Rosetta can be modified to incorporate non-canonical amino acids, including D-amino acids and proline analogues, allowing for the design of hyperstable constrained peptides with novel folds and functions. nih.gov

Structure-Based Drug Design and Docking: For known biological targets, molecular docking can predict the binding mode and affinity of novel ligands containing the hydrazinoproline scaffold. nih.gov This allows for the rational design of molecules with improved interactions. For example, computational frameworks can be used to design peptides that selectively inhibit one protein over a closely related one, a critical factor in reducing off-target effects. nih.gov

The table below illustrates how computational approaches can guide the design process:

| Computational Method | Application to Hydrazinoproline Design | Expected Outcome |

| De Novo Design (e.g., Rosetta) | Generation of novel peptide sequences incorporating hydrazinoproline to achieve specific 3D structures. nih.govnih.gov | Creation of hyperstable peptides with predefined shapes for targeting protein-protein interactions. |

| Molecular Dynamics (MD) Simulations | Analysis of the conformational preferences and dynamic behavior of hydrazinoproline-containing molecules in solution. unimi.itnih.gov | Understanding of how the scaffold influences peptide backbone rigidity and side-chain presentation. |

| Molecular Docking & Binding Free Energy Calculation (MM/GBSA) | Prediction of binding modes and affinities of hydrazinoproline ligands to specific enzyme active sites or receptor pockets. mdpi.com | Prioritization of candidate molecules for synthesis and biological testing based on predicted potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features of hydrazinoproline derivatives with their biological activity. mdpi.com | Guiding the optimization of lead compounds by predicting the activity of yet-unsynthesized analogues. |

By integrating these computational tools, researchers can move beyond trial-and-error approaches and rationally engineer hydrazinoproline-based molecules for high-affinity, selective targeting of disease-relevant proteins.

Exploration of Undiscovered Biological Targets and Pathways Amenable to Modulation by Hydrazinoproline-Containing Ligands

The unique chemical nature of the hydrazino group suggests that derivatives of (R)-(+)-Nβ-BOC-D-Hydrazinoproline could interact with biological targets in novel ways, beyond those engaged by canonical amino acids. A significant future direction is the systematic exploration of new biological targets and pathways that can be modulated by these compounds.

Enzyme Inhibition: Hydrazine and hydrazone derivatives are known inhibitors of certain enzymes. For example, various hydrazide/hydrazine compounds are irreversible inhibitors of monoamine oxidase (MAO) enzymes, which are important targets in neuropharmacology. nih.gov Similarly, 3-hydrazinopyridazine derivatives have been identified as potent inhibitors of pyridoxal-phosphate dependent enzymes. nih.gov This suggests that the hydrazino moiety within a constrained proline scaffold could be a privileged structure for discovering new inhibitors against these or other enzyme classes, such as proteases, kinases, or transferases.

Targeting Protein-Protein Interactions (PPIs): The rigid proline scaffold is ideal for mimicking secondary structural motifs like β-turns, which are often found at the interface of protein-protein interactions. By functionalizing the hydrazinoproline core, it may be possible to create potent and specific inhibitors of PPIs that are considered "undruggable" by traditional small molecules.

Phenotypic Screening and Chemoproteomics: A broad, unbiased approach to discovering new targets involves phenotypic screening, where libraries of hydrazinoproline derivatives are tested in cell-based assays to identify compounds that produce a desired biological effect (e.g., anti-proliferative, anti-inflammatory). Once active compounds are identified, advanced chemoproteomic techniques can be used to pinpoint their direct molecular targets within the cell.

The table below outlines potential classes of biological targets for hydrazinoproline-based ligands.

| Target Class | Rationale for Targeting | Potential Therapeutic Area |

| Monoamine Oxidases (MAO-A/B) | The hydrazino group is a known pharmacophore for MAO inhibition. nih.gov | Depression, Parkinson's Disease |

| Pyridoxal Phosphate (PLP)-Dependent Enzymes | Hydrazines are known to react with the PLP cofactor, leading to inhibition. nih.gov | Hypertension, Neurological Disorders |

| Proteases (e.g., HCV Protease) | Proline analogues are key components of many protease inhibitors; the hydrazino group could form novel interactions in the active site. nih.gov | Viral Infections, Cancer |

| Peptidyl-prolyl cis-trans Isomerases (PPIases) | The constrained ring could serve as a scaffold to design inhibitors that block the enzyme's active site. | Immunology, Oncology |

The systematic screening of diverse hydrazinoproline-containing libraries against a wide range of biological targets will be a fruitful avenue for discovering first-in-class therapeutic agents.

Integration of (R)-(+)-Nβ-BOC-D-Hydrazinoproline into Multifunctional Biologically Active Scaffolds and Hybrid Systems

The utility of (R)-(+)-Nβ-BOC-D-Hydrazinoproline extends beyond its use as a standalone pharmacophore. A major emerging research avenue is its incorporation as a key building block into larger, more complex molecular architectures designed for enhanced therapeutic efficacy. The BOC-protected nitrogen allows for its straightforward integration using well-established solid-phase or liquid-phase synthesis techniques. acs.orgmdpi.com

Multifunctional Scaffolds: Amino acids are excellent hubs for constructing multifunctional molecules. mdpi.com (R)-(+)-Nβ-BOC-D-Hydrazinoproline can serve as a rigid core or "tecton" from which different functional units can be displayed with precise spatial orientation. nih.gov For example, one could conjugate a targeting moiety (like a peptide that binds to a cancer cell receptor) and a therapeutic agent onto the hydrazinoproline scaffold, creating a targeted drug delivery system.

Hybrid Molecules and Conjugates: Molecular hybridization, the covalent linking of two or more pharmacophores, is a powerful strategy in drug discovery. acs.org Hydrazinoproline can be conjugated to other bioactive molecules, such as existing drugs or natural products, to create hybrid agents with potentially synergistic or novel activities. acs.orgmdpi.com For instance, conjugating it to an antimicrobial peptide could enhance cell penetration or proteolytic stability. acs.org

Peptide and Protein Engineering: The incorporation of (R)-(+)-Nβ-BOC-D-Hydrazinoproline into peptides can dramatically alter their properties. The BOC group can be removed post-synthesis to reveal a reactive hydrazine handle, allowing for site-specific modification or "ligation" to other molecules or surfaces. This enables the construction of complex peptide bioconjugates, such as antibody-drug conjugates or peptides immobilized on material surfaces for biomedical applications. nih.gov

The following table summarizes potential applications of integrating this compound into larger systems.

| System Type | Integration Strategy | Example Application |

| Targeted Drug Conjugate | Hydrazinoproline as a rigid linker between a targeting ligand and a cytotoxic drug. | Delivering a chemotherapy agent specifically to tumor cells, reducing systemic toxicity. |

| Hybrid Antibiotic | Covalent linkage of a hydrazinoproline-based peptide to a known antibiotic like an aminoglycoside. acs.org | Overcoming bacterial resistance by combining different mechanisms of action in a single molecule. |

| Peptide-Based Biomaterial | Incorporation into a synthetic polypeptide sequence used to form a hydrogel or scaffold. frontiersin.orgnih.gov | Creating a scaffold for tissue engineering with improved mechanical properties and biological signaling cues. |

| PROTACs (Proteolysis Targeting Chimeras) | Use as a constrained linker to connect a target-binding warhead and an E3 ligase-binding ligand. | Inducing the targeted degradation of disease-causing proteins. |

The ability to seamlessly integrate (R)-(+)-Nβ-BOC-D-Hydrazinoproline into these advanced molecular systems opens up a vast design space for the next generation of sophisticated therapeutics and biomaterials.

Q & A

Q. Q1. What are the standard protocols for synthesizing (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE, and how do reaction conditions influence enantiomeric purity?

Answer: Synthesis typically involves Boc-protection of hydrazinoproline under anhydrous conditions, followed by chiral resolution. Key parameters include:

- Temperature control (0–5°C for Boc activation to minimize racemization) .

- Catalyst selection (e.g., DCC/DMAP for coupling, chiral HPLC for purification) .

- NMR monitoring (e.g., δ 1.4 ppm for BOC-group protons) to confirm intermediate stability .

Experimental validation: Compare optical rotation ([α]D²⁵) and chiral column retention times across batches to assess purity deviations .

Q. Q2. Which spectroscopic and chromatographic techniques are most reliable for characterizing (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE, and how are conflicting data resolved?

Answer:

- Primary techniques :

- HPLC-MS (C18 column, 0.1% TFA/ACN gradient) for purity ≥98% .

- ¹H/¹³C NMR (DMSO-d₆, 500 MHz) to confirm BOC-group integrity and hydrazine moiety .

- Data contradiction resolution :

Advanced Research Questions

Q. Q3. How can researchers optimize the stability of (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE in aqueous buffers for pharmacological studies?

Answer: Stability is pH-dependent due to hydrazine’s nucleophilicity and BOC-group lability. Methodological steps:

Accelerated stability testing : Incubate at 25°C/60% RH and 40°C/75% RH, sampling at 0, 7, 14, 28 days .

Analytical endpoints :

- HPLC-UV degradation profiling (λ = 210 nm).

- LC-MS/MS to identify hydrolysis byproducts (e.g., de-BOC derivatives) .

Stabilizers : Add 1% w/v trehalose or citrate buffer (pH 4.5) to reduce hydrolysis .

Q. Q4. What computational modeling approaches are suitable for predicting the conformational flexibility of (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE in enzyme-binding studies?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water) to assess torsional angles around the hydrazine moiety .

- Docking studies (AutoDock Vina): Compare binding affinities with proline-specific enzymes (e.g., prolyl oligopeptidase) to identify steric clashes from the BOC group .

- Validation : Correlate simulation data with SPR (surface plasmon resonance) binding kinetics (KD values) .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE across in vitro assays?

Answer:

- Source analysis : Audit cell lines (e.g., HEK-293 vs. HeLa), assay conditions (e.g., serum-free media), and compound solubility (DMSO vs. saline) .

- Normalization : Express activity as % inhibition relative to positive controls (e.g., bestatin for aminopeptidase inhibition) .

- Meta-analysis : Apply Bland-Altman plots to quantify inter-assay variability and identify outlier methodologies .

Methodological Frameworks

Q. Table 1. Key Parameters for Designing Studies on (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE

| Aspect | Recommendations | Evidence |

|---|---|---|

| Synthesis | Anhydrous DMF, 4Å molecular sieves, Boc₂O (1.2 eq), 24h reaction at 0°C → RT | |

| Characterization | Chiral HPLC (Chiralpak IA, 90:10 hexane:IPA), α_D²⁵ = +15° to +18° (c=1, CHCl₃) | |

| Stability Testing | ICH Q1A(R2) guidelines; monitor hydrolysis at pH 2.0 (gastric) and 7.4 (plasma) | |

| Bioactivity Assays | Standardize cell viability (MTT) and enzyme inhibition (IC₅₀) protocols |

Q. Table 2. Common Pitfalls and Solutions in Hydrazinoproline Research

| Pitfall | Solution |

|---|---|

| Racemization during synthesis | Use low-temperature Boc protection and chiral stationary-phase purification |

| Hydrazine moiety oxidation | Store under argon at -20°C, add 0.1% BHT as antioxidant |

| Discrepant bioactivity between assays | Pre-equilibrate compound in assay buffer for 1h before testing |

Literature and Ethical Considerations

Q. Q6. How can researchers address gaps in the literature regarding the chiral integrity of (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE in vivo?

Answer:

- Study design : Administer compound to rodent models, collect plasma/tissue samples, and analyze via chiral LC-MS at multiple timepoints .

- Reporting : Follow ARRIVE guidelines for preclinical studies, detailing anesthesia, euthanasia, and sample storage .

Q. Q7. What ethical frameworks apply when using (R)-(+)-Nβ-BOC-D-HYDRAZINOPROLINE in animal studies targeting neurological pathways?

Answer:

- Approval : Obtain IACUC approval, justifying sample size (power analysis) and humane endpoints (e.g., maximal tumor size) .

- 3Rs compliance : Replace animal models with in silico predictions where possible; refine dosing to minimize distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.